molecular formula C19H27NO4 B13402756 Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate

Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate

Cat. No.: B13402756
M. Wt: 333.4 g/mol
InChI Key: GMZPZDIZYAVNKA-GDBMZVCRSA-N
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Description

Benzyl (±)-trans-N-Boc-4-methyl-piperidine-2-carboxylate is a piperidine derivative featuring a benzyl ester, a tert-butoxycarbonyl (Boc)-protected amine at the trans-N position, and a methyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical development, where the Boc group enhances stability during reactions involving amines. The trans configuration and methyl group influence its stereochemical and conformational properties, impacting its reactivity and interactions in biological systems .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2R,4R)-4-methylpiperidine-1,2-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3/t14-,16-/m1/s1

InChI Key

GMZPZDIZYAVNKA-GDBMZVCRSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

The piperidine backbone is constructed via Grignard reaction or cyclization strategies :

  • Grignard approach : Diethyl oxalate reacts with 1-bromo-3-methylpropene in anhydrous THF under Grignard conditions to form 2-carbonyl-4-methyl-5-cyanopentanoate intermediates.
  • Cyclization : Amino alcohols or pyridine derivatives undergo catalytic hydrogenation (e.g., Raney nickel, H₂ at 50–100 psi) to yield 4-methylpiperidine scaffolds.

Key conditions :

  • Solvents: Tetrahydrofuran (THF), methyltetrahydrofuran.
  • Catalysts: Raney nickel (for hydrogenation).
  • Temperature: 0°C to reflux.

Boc Protection of the Piperidine Nitrogen

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Reagents : Boc₂O (1.2 equiv), triethylamine (2.0 equiv).
  • Solvents : Dichloromethane (DCM), ethyl acetate.
  • Reaction time : 12–24 hours at room temperature.

Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Benzyl Esterification

The carboxylate group is functionalized via nucleophilic substitution with benzyl chloride:

  • Conditions : Benzyl chloride (1.5 equiv), potassium carbonate (2.0 equiv), DMF, 60°C for 6 hours.
  • Workup : Aqueous extraction, drying (MgSO₄), and solvent evaporation.

Purity : >95% (HPLC).

Industrial-Scale Optimization

For large-scale synthesis, continuous flow chemistry is employed to enhance efficiency:

Key metrics :

Parameter Batch Process Flow Process
Reaction Time 24 h 2 h
Yield 78% 89%
Purity 95% 98%

Stereochemical Control

The trans configuration is achieved through:

  • Chiral resolution : L-Tartaric acid induces crystallization of the desired enantiomer from racemic mixtures.
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts improve enantiomeric excess (up to 92% ee).

Data :

Method ee (%) Yield (%)
L-Tartaric acid 85 70
BINAP/Pd catalysis 92 65

Purification Techniques

High-purity product is isolated via:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.

    Reduction: The piperidine ring can be reduced to form various substituted piperidines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Substituted piperidines.

    Substitution: Various functionalized piperidine derivatives.

Scientific Research Applications

Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The benzyl group can participate in π-π interactions, enhancing binding affinity to certain targets. The piperidine ring can act as a scaffold for further functionalization, enabling the compound to interact with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

a) Benzyl Benzoate (BB)
  • Structure : A simple ester composed of benzyl alcohol and benzoic acid.
  • Comparison: Unlike the target compound, BB lacks a piperidine ring and protecting groups. However, both share a benzyl ester moiety, which enhances lipophilicity and stability in drug formulations.
b) Laudanosine
  • Structure: A benzyl tetrahydroisoquinoline alkaloid with a chiral center.
  • Comparison: Laudanosine’s benzyl group and nitrogen-containing ring system parallel the target compound’s piperidine core. However, laudanosine’s isoquinoline ring planarity facilitates α-adrenoceptor blockade, whereas the Boc group and methyl substituent in the target compound likely direct its reactivity toward synthetic applications rather than direct receptor interactions .
c) Benzathine Benzylpenicillin
  • Structure : A penicillin derivative with a benzyl group and bicyclic β-lactam ring.
  • Comparison : Both compounds incorporate benzyl groups for stability, but the target compound’s piperidine ring contrasts with benzylpenicillin’s β-lactam structure. This difference underlies their distinct applications—antibacterial activity vs. synthetic intermediacy .
d) Benzyl 4-((2-(tert-Butyl)phenyl)...piperidine-1-carboxylate
  • Structure : A piperidine derivative with a bulky tert-butylphenyl carbamoyl substituent.
  • Comparison: Both compounds share a benzyl-piperidine core. The latter’s simpler substituents may improve synthetic yield and purity .
e) Benzyl 4-(2-Methoxy-2-oxoethylidene)piperidine-1-carboxylate
  • Structure : Features an ethylidene group with a methoxy-oxo substituent on the piperidine ring.
  • Comparison : The ethylidene group increases electrophilicity, making this compound reactive in Michael addition reactions. In contrast, the Boc and methyl groups in the target compound enhance stability, favoring its use in stepwise syntheses requiring amine protection .

Biological Activity

Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like Argatroban. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A piperidine ring with a 4-methyl substituent.
  • A benzyl group attached to the nitrogen atom.
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

The molecular formula is C19H27NO4C_{19}H_{27}NO_4 with a molecular weight of 333.42 g/mol. The CAS number for this compound is 339183-92-5 .

The biological activity of this compound is primarily linked to its interactions with various biological targets:

  • Enzyme Modulation : The compound can modulate enzyme activities due to the presence of the Boc protecting group, which stabilizes the molecule during synthetic transformations. Upon removal of the Boc group, the free amine can interact with biological targets, potentially influencing enzyme activity or receptor binding.
  • Pharmacological Applications : As a precursor in drug synthesis, it plays a crucial role in developing pharmaceuticals that target specific pathways involved in conditions such as thrombosis. For instance, it is directly involved in synthesizing Argatroban, an anticoagulant that inhibits thrombin and is used clinically to prevent blood clots.

Biological Activity and Applications

This compound has several notable applications:

  • Anticoagulant Synthesis : Its primary application is in synthesizing Argatroban, which is essential for managing thrombotic disorders.
  • Research Tool : The compound serves as a building block in organic synthesis, allowing researchers to explore various biological pathways and develop new therapeutic agents.

Case Study 1: Anticoagulant Development

Research has demonstrated that this compound is integral in synthesizing Argatroban. The synthesis involves multiple steps where the compound acts as a precursor that undergoes transformations to yield active pharmaceutical ingredients (APIs) used in clinical settings.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
N-benzylpiperidineSimple benzyl substitutionLacks carboxylic acid functionality
4-MethylpiperidineMethyl substitution at position 4Does not contain protective groups
N-Boc-piperidineBoc protection on nitrogenServes as a versatile intermediate
ArgatrobanDirectly derived from Benzyl compoundAnticoagulant properties; clinically significant

This table highlights how this compound's specific combination of functional groups and stereochemistry makes it particularly valuable in synthesizing biologically active compounds .

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl (+/-)-trans-N-Boc-4-methyl-piperidine-2-carboxylate?

The compound is typically synthesized via carbamate formation using piperidine derivatives and benzyl isocyanate or Boc-protected intermediates. Key steps include Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by esterification or carbamate coupling. For example, tert-butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate analogs are synthesized via reductive amination or nucleophilic substitution under inert atmospheres . Reaction conditions often involve anhydrous solvents (e.g., dichloromethane), bases (e.g., triethylamine), and room-temperature stirring for 12–24 hours.

Q. What safety precautions are critical when handling this compound?

Based on structurally similar piperidine-carboxylates, the compound likely requires handling in a fume hood with nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact, as related analogs cause skin/eye irritation. In case of exposure, flush with water for 15 minutes and seek medical attention. Store in a cool, dark place away from oxidizers .

Q. Which purification methods are effective for isolating high-purity product?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely used for intermediates like tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate. For enantiomeric mixtures, chiral stationary phases (e.g., amylose-based) may separate (±)-isomers. Recrystallization from ethanol or acetonitrile can further enhance purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

Statistical experimental design (e.g., 2³ factorial models) can systematically evaluate variables such as temperature (100–130°C), molar ratios (substrate:catalyst = 4:1), and acid catalysts (e.g., perchloric acid). For example, benzylation reactions achieve >90% yield at 130°C with 5% catalyst loading and controlled addition times . Kinetic studies (e.g., HPLC monitoring) help identify rate-limiting steps.

Q. What strategies resolve (±)-enantiomers for stereochemical studies?

Chiral resolution via enzymatic hydrolysis (e.g., lipases) or preparative chiral HPLC (Chiralpak® columns) is effective. For analogs like ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, absolute configuration is confirmed via X-ray crystallography or circular dichroism .

Q. How is bioactivity assessed against enzymatic targets?

In vitro assays (e.g., fluorescence-based enzyme inhibition) evaluate interactions with metabolic enzymes (e.g., cytochrome P450). Molecular docking studies (AutoDock Vina) predict binding affinities to active sites, validated by IC₅₀ measurements. For example, pyrido[3,4-d]pyrimidine analogs show nanomolar inhibition of kinase targets .

Q. How to address contradictory data in reaction outcomes or bioactivity?

Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use advanced analytical techniques (LC-MS, NMR) to detect trace impurities or stereochemical variations. For instance, Boc-deprotection inconsistencies may arise from residual acids; TLC or in situ FTIR monitors reaction progress .

Q. What methods evaluate stability under varying pH/temperature conditions?

Accelerated stability studies (40–60°C, pH 1–13) with HPLC quantification identify degradation pathways (e.g., ester hydrolysis). For Boc-protected analogs, acidic conditions (HCl/dioxane) cleave the Boc group, while neutral/basic conditions preserve integrity .

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